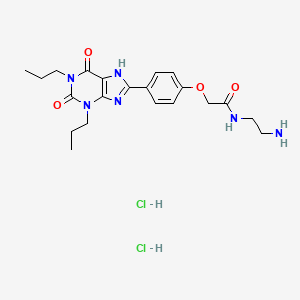
Xanthine amine congener (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a potent Adenosine A1 receptor and A2 receptor antagonist with IC50 values of 1.8 and 114 nM, respectively . It acts as a convulsant agent in mice models .
Synthesis Analysis
Xanthine and its derivatives belong to the class of purine alkaloids. They are natural bases holding nitrogen atoms within the molecular structure, and they have an effective pharmacological alteration in both animals and human beings . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .Molecular Structure Analysis
The molecular structure of Xanthine amine congener dihydrochloride is composed of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .Chemical Reactions Analysis
Xanthine amine congener dihydrochloride is more potent as a convulsant than either caffeine or theophyllin in infusion studies at the dosage 39.8 mg/kg .Physical And Chemical Properties Analysis
The molecular weight of Xanthine amine congener dihydrochloride is 501.41 . It has good solubility in DMSO .Aplicaciones Científicas De Investigación
Adenosine Receptor Modulation
XAC is a potent, nonselective adenosine receptor antagonist. It interacts with adenosine receptors A1 and A2B more strongly than A2A. These receptors are crucial in various physiological processes, including neurotransmission, immune response, and cardiovascular regulation. By blocking these receptors, XAC may influence signaling pathways related to inflammation, vasodilation, and tissue protection .
Cardiovascular Research
In cardiovascular studies, XAC has been investigated for its effects on coronary resistance and adenosine concentrations. Researchers have explored its impact on hypoxic conditions, venous function, and epicardial adenosine levels. Understanding XAC’s role in modulating adenosine signaling pathways could lead to novel therapeutic strategies for heart-related conditions .
Neuroprotection and Neurodegenerative Diseases
Given its adenosine receptor antagonism, XAC may have neuroprotective properties. Researchers have explored its potential in mitigating neuronal damage caused by ischemia, oxidative stress, or neuroinflammation. Investigating XAC’s impact on neurodegenerative disorders (such as Alzheimer’s or Parkinson’s disease) remains an exciting avenue for future research .
Cancer Therapy
XAC’s ability to modulate adenosine receptors makes it an intriguing candidate for cancer therapy. Adenosine signaling influences tumor growth, immune response, and angiogenesis. By targeting these receptors, XAC could enhance the efficacy of existing anticancer treatments or serve as an adjuvant therapy .
Inflammatory Disorders
Adenosine receptors play a critical role in regulating inflammation. XAC’s antagonistic effects on these receptors may impact inflammatory pathways. Researchers have explored its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to unravel its precise mechanisms and therapeutic implications .
Pain Management
Adenosine receptors are involved in pain perception. XAC’s modulation of these receptors could influence pain thresholds. Investigating its analgesic properties and potential synergy with existing pain medications could lead to novel pain management strategies .
Safety And Hazards
Direcciones Futuras
Xanthine and its derivatives have shown numerous pharmacological activities and have attracted much synthetic interest due to their numerous pharmacological activities . They have been developed as anti-alzheimer’s and anti-parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNTWECSNGWFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthine amine congener (dihydrochloride) | |
Q & A
Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?
A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []
Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?
A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []
Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?
A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []
Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?
A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.
Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?
A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?
A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.
Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?
A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.
Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?
A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).
Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?
A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)

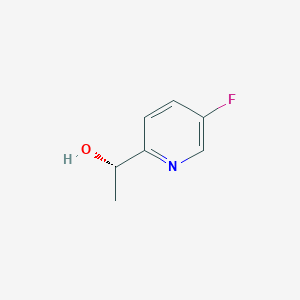
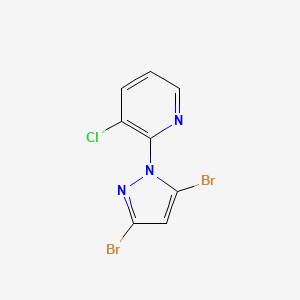
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)
![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)
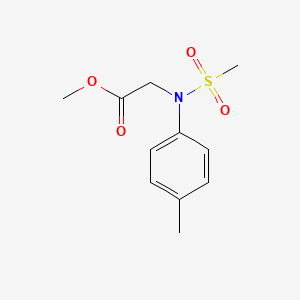

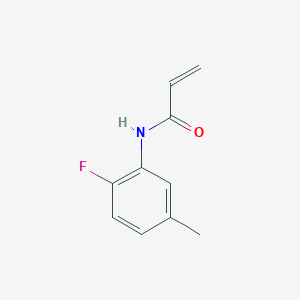

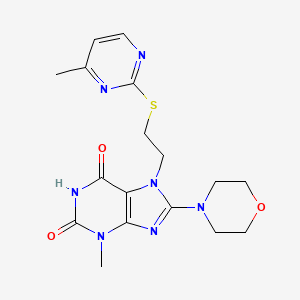
![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)
![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)